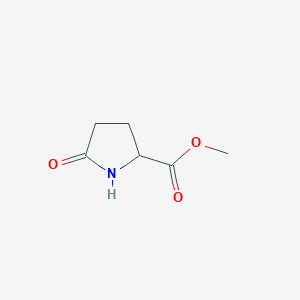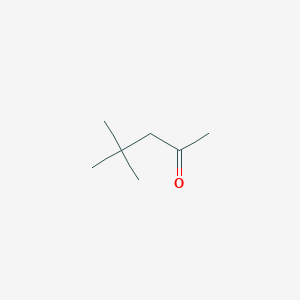
4,4-Diméthyl-2-pentanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
4,4-Dimethyl-2-pentanone has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is used in the development of pharmaceuticals and as a solvent in drug formulation.
Industry: It is used as a solvent in coatings, adhesives, and cleaning agents
Mécanisme D'action
Target of Action
As a ketone, it may interact with various enzymes and proteins within the body, influencing their function .
Mode of Action
As a ketone, it could potentially undergo nucleophilic addition reactions with various biological targets .
Biochemical Pathways
It has been used as a starting reagent in the synthesis of 3,4,4,5-tetramethyl-3-hexanol .
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body .
Result of Action
It has been used in the gas-phase reactions of OH radicals with 2,2,4-trimethylpentane .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals could potentially affect its stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4-Dimethyl-2-pentanone can be synthesized through several methods. One common method involves the reaction of neopentyl chloride with acetone in the presence of a base such as potassium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 4,4-Dimethyl-2-pentanone .
Industrial Production Methods
In industrial settings, 4,4-Dimethyl-2-pentanone is produced through the catalytic hydrogenation of mesityl oxide. This process involves the reduction of mesityl oxide using hydrogen gas in the presence of a metal catalyst such as palladium or nickel. The reaction is typically carried out under elevated temperatures and pressures to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-2-pentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base.
Major Products Formed
Oxidation: 4,4-Dimethyl-2-pentanoic acid.
Reduction: 4,4-Dimethyl-2-pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dimethyl-3-pentanone
- 3,3-Dimethyl-2-butanone
- 2-Methyl-3-pentanone
Uniqueness
4,4-Dimethyl-2-pentanone is unique due to its branched structure, which imparts distinct chemical properties compared to its linear counterparts. Its high reactivity in oxidation and reduction reactions makes it a valuable compound in synthetic organic chemistry .
Propriétés
IUPAC Name |
4,4-dimethylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6(8)5-7(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZASWMGVGQEVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073914 | |
| Record name | 2-Pentanone, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Acros Organics MSDS] | |
| Record name | 4,4-Dimethyl-2-pentanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11051 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
590-50-1 | |
| Record name | 4,4-Dimethyl-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethyl-2-pentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Dimethyl-2-pentanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pentanone, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethylpentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4-Dimethyl-2-pentanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT892W449L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the reactivity of 4,4-Dimethyl-2-pentanone in nucleophilic substitution reactions?
A: Despite the steric hindrance posed by the neopentyl group, 4,4-Dimethyl-2-pentanone demonstrates surprising reactivity in bimolecular nucleophilic substitution reactions. Research [] indicates that it reacts with nucleophiles like acetate and azide ions at a rate comparable to bromoacetone. This suggests that the reaction proceeds through a typical SN2 mechanism, without significant influence from conjugation with the carbonyl group or bridging interactions.
Q2: How does the structure of 4,4-Dimethyl-2-pentanone influence its photochemical behavior?
A: 4,4-Dimethyl-2-pentanone exhibits a classic Norrish Type II reaction upon photoexcitation []. This reaction involves intramolecular hydrogen abstraction from the gamma-carbon by the excited carbonyl group, ultimately leading to the formation of various photoproducts.
Q3: What insights have femtosecond time-resolved studies provided into the McLafferty rearrangement of 4,4-Dimethyl-2-pentanone?
A: Femtosecond time-resolved measurements [] have elucidated the dynamics of the McLafferty rearrangement in 4,4-Dimethyl-2-pentanone following strong-field tunnel ionization. The rearrangement, a key process in mass spectrometry, involves a two-step mechanism. Initially, a fast (∼100 fs) rotation of the molecule allows the formation of a six-membered cyclic intermediate, facilitating gamma-hydrogen transfer. Subsequently, a slower (∼10 ps) π-bond rearrangement and bond cleavage occurs between the alpha- and beta-carbons, producing the enol cation. This study highlights the power of ultrafast spectroscopy in dissecting complex reaction mechanisms.
Q4: Can you elaborate on the rotational dynamics around the C=O bond in 4,4-Dimethyl-2-pentanone?
A: Two-dimensional infrared (2D IR) spectroscopy and polarization-dependent IR transient grating techniques [] revealed that 4,4-Dimethyl-2-pentanone exhibits picosecond rotational interconversion around the carbon-carbon bond adjacent to the C=O group. DFT calculations suggest the presence of three rotational conformations: one eclipsed and two staggered forms. The exchange between these conformers is vital for understanding the molecule's reactivity and interactions in solution.
Q5: What are the environmental implications of 4,4-Dimethyl-2-pentanone and its degradation products?
A: While the provided research articles [, , , ] primarily focus on the chemical properties and reactions of 4,4-Dimethyl-2-pentanone, they do not provide specific details regarding its environmental impact and degradation pathways. Further investigation is needed to assess its ecotoxicological effects and develop strategies for mitigating any potential negative impacts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


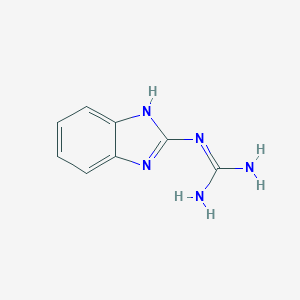
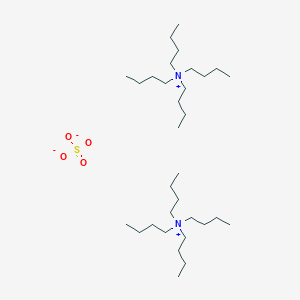
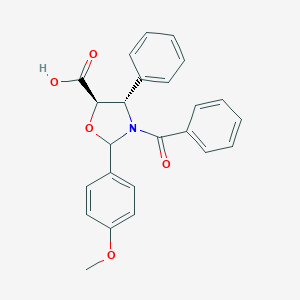
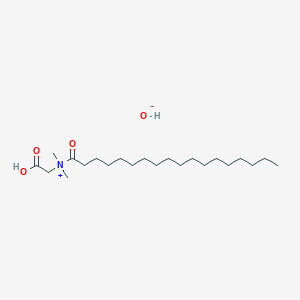
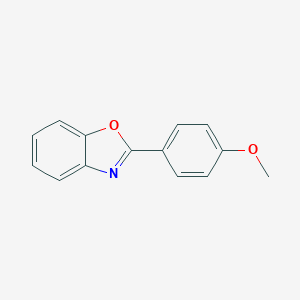
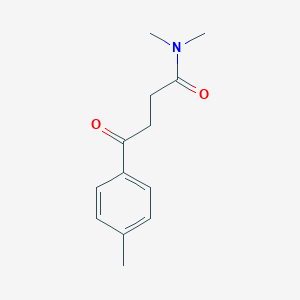
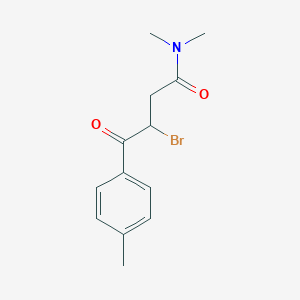
![4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B109288.png)
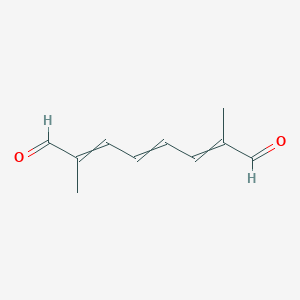


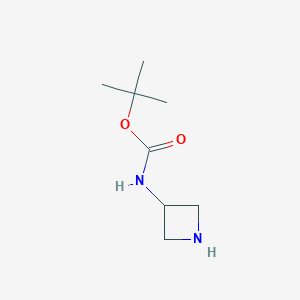
![2-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-1,3-dioxolane](/img/structure/B109301.png)
